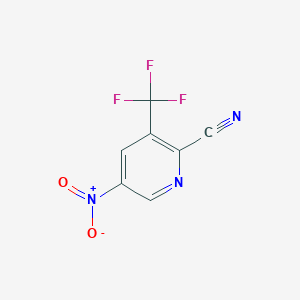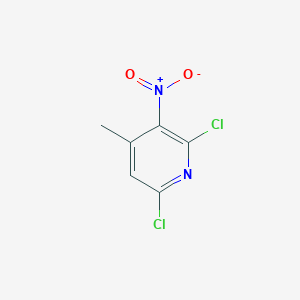![molecular formula C11H20N2O2 B1321549 Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate CAS No. 851526-81-3](/img/structure/B1321549.png)
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate
Descripción general
Descripción
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate is a chemical compound with the molecular formula C11H20N2O2 . It is used in the preparation of substituted pyrrolo[2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress .
Synthesis Analysis
The synthesis of this compound involves a domino process that includes a 1,3-dipolar cycloaddition, a skeletal rearrangement, and finally lactone ring formation .Molecular Structure Analysis
The molecular structure of Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate consists of a six-membered ring of the azabicyclo[3.2.1]octane system . The fused five-membered ring is in an envelope conformation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 212.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are 212.152477885 g/mol . The topological polar surface area is 41.6 Ų .Aplicaciones Científicas De Investigación
Synthesis of Tropane Alkaloids
The compound serves as a precursor in the enantioselective synthesis of tropane alkaloids . These alkaloids have a wide array of biological activities and are of significant interest due to their pharmacological properties.
Suppression of Endoplasmic Reticulum Stress
Researchers utilize Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate in the preparation of substituted pyrrolo[2,3-b]pyridines, which are compounds known for their role in suppressing toxic endoplasmic reticulum stress .
Organic Synthesis
This compound is used in organic synthesis, particularly in the preparation of complex molecules that require a diazabicyclooctane scaffold . Its structure allows for the introduction of various functional groups, aiding in the synthesis of diverse organic compounds.
Material Science Research
In material science, the compound’s unique bicyclic structure could be exploited in the design of new materials with specific mechanical or chemical properties .
Chemical Synthesis
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate is involved in chemical synthesis processes where its bicyclic framework is used to build more complex chemical entities .
Life Science Research
The compound finds applications in life sciences research, where it may be used to study biological pathways or as a building block for bioactive molecules .
Chromatography
Its derivatives can be used as stationary phases or as chiral selectors in chromatographic techniques, aiding in the separation of enantiomers .
Analytical Chemistry
In analytical chemistry, the compound’s derivatives could be used to develop new analytical methods for the detection and quantification of various substances .
Propiedades
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-9(7-13)12-5-8/h8-9,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERPNGVRBNBTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)
![ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1321481.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)
![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)


![4-Nitro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1321493.png)
